molecular formula C27H20F5NO4 B13417447 Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate

Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate

Cat. No.: B13417447
M. Wt: 517.4 g/mol
InChI Key: AMSYNYBKBJZAKV-UHFFFAOYSA-N
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Description

Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate is a chemical compound with the molecular formula C27H20F5NO4 and a molecular weight of 517.44 g/mol. This compound is used as a reactant in the synthesis of the echinocandin antifungal cyclic peptide, Micafungin.

Preparation Methods

The synthesis of Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate involves the reaction between Pentafluorophenol and 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules, such as antifungal cyclic peptides.

    Biology: The compound’s derivatives may be studied for their biological activities and potential therapeutic applications.

    Medicine: It is involved in the synthesis of Micafungin, an antifungal agent used in medical treatments.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate involves its role as a reactant in the synthesis of Micafungin. The compound interacts with specific molecular targets and pathways to facilitate the formation of the antifungal cyclic peptide. The exact molecular targets and pathways involved depend on the specific reactions and conditions used in the synthesis process.

Comparison with Similar Compounds

Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate can be compared with other similar compounds, such as:

    Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.

    Benzoic acid derivatives: Compounds with similar benzoic acid structures but different substituents can have varying reactivity and applications. The uniqueness of this compound lies in its specific structure, which allows it to be used in the synthesis of Micafungin and other complex molecules.

Properties

Molecular Formula

C27H20F5NO4

Molecular Weight

517.4 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate

InChI

InChI=1S/C27H20F5NO4/c1-2-3-4-13-35-18-11-9-16(10-12-18)20-14-19(33-37-20)15-5-7-17(8-6-15)27(34)36-26-24(31)22(29)21(28)23(30)25(26)32/h5-12,14H,2-4,13H2,1H3

InChI Key

AMSYNYBKBJZAKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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